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Introduction

SR 146131 is a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1)
receptor.[1] As a key regulator of various physiological processes including satiety, gallbladder
contraction, and pancreatic enzyme secretion, the CCK1 receptor is a significant target for
therapeutic development. This document provides a comprehensive overview of the in vitro
pharmacological properties of SR 146131, presenting key quantitative data, detailed
experimental methodologies, and visual representations of its mechanism of action.

Data Presentation

The in vitro activity of SR 146131 has been quantified through various binding and functional
assays. The following tables summarize the key parameters, highlighting its high affinity and
selectivity for the CCK1 receptor, as well as its functional efficacy.

ble 1: indi tfinity of S 12

Receptor Cell Line Radioligand Parameter Value
0.56 +0.10
Human CCK1 3T3-hCCK1 [12°1]-BH-CCK-8S  ICso
nM[2][3][4]
Radiolabeled 162 + 27 nM[2]
Human CCK2 CHO-hCCK2 ICso
CCK [31[4]
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ICso: Half maximal inhibitory concentration. A lower ICso value indicates a higher binding
affinity.

Table 2: Functional Activity of SR 146131 at the Human
CCK1 Receptor

. Agonist

Assay Cell Line Parameter o ECso
Activity

Intracellular

) ) ) Comparable to 1.38 £ 0.06

Calcium ([Ca?*]i)  3T3-hCCK1 Full Agonist
CCK-8S nM[1]

Release

Inositol

Monophosphate 3T3-hCCK1 Full Agonist - 18 + 4 nM[1]

(IP1) Formation

Mitogen-
Activated Protein ] ]

3T3-hCCK1 Partial Agonist - -
Kinase (MAPK)
Activation
Immediate Early
Gene (krox 24) 3T3-hCCK1 Partial Agonist - -
Expression
Intracellular CHP212 &
Calcium ([Caz*]i) IMR32 Partial Agonist - -
Release Neuroblastoma
Inositol CHP212 &
Monophosphate IMR32 Partial Agonist - -
(IP1) Formation Neuroblastoma

ECso: Half maximal effective concentration. This value represents the concentration of a drug
that induces a response halfway between the baseline and maximum after a specified
exposure time.

Experimental Protocols
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The following are detailed methodologies for the key in vitro assays used to characterize SR
146131.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of SR 146131 to the CCK1 and CCK2
receptors.

. Membrane Preparation:

Cells stably expressing the human CCK1 (e.g., 3T3-hCCK1) or CCK2 (e.g., CHO-hCCK2)
receptor are cultured and harvested.

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCI, 5 mM MgClz, 5 mM
EDTA with protease inhibitors).

The homogenate is centrifuged at a low speed to remove cellular debris.

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell
membranes.

The membrane pellet is washed and resuspended in a binding buffer. The protein
concentration is determined using a standard protein assay.[5]

. Competitive Binding Assay:
The assay is performed in a 96-well plate format.

Each well contains the prepared cell membranes, a fixed concentration of the radioligand
(e.g., [**°1]-BH-CCK-8S), and varying concentrations of the unlabeled test compound (SR
146131).

For total binding, the unlabeled compound is omitted. For non-specific binding, a high
concentration of a known CCK receptor ligand is added.

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

. Separation and Detection:
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e The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber
filter, which traps the membranes.

e The filters are washed with ice-cold buffer to remove any unbound radioligand.

e The radioactivity retained on the filters is quantified using a scintillation counter.[5]
4. Data Analysis:

» Specific binding is calculated by subtracting non-specific binding from total binding.

e The data is then plotted as the percentage of specific binding versus the log concentration of
the competitor (SR 146131).

e The ICso value is determined from the resulting sigmoidal curve using non-linear regression
analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of SR 146131 to stimulate Gg-protein coupled CCK1
receptors, leading to an increase in intracellular calcium.

1. Cell Preparation:

o Cells expressing the CCK1 receptor (e.g., 3T3-hCCK1) are seeded into black-walled, clear-
bottom 96-well plates and cultured to form a confluent monolayer.[6]

2. Dye Loading:

e The cell culture medium is removed, and the cells are incubated with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[4]

e The dye is loaded into the cytoplasm of the cells during incubation (e.g., 60 minutes at
37°C).[4]

o After loading, the cells are washed to remove any excess extracellular dye.[4]

3. Compound Addition and Signal Detection:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b1682613?utm_src=pdf-body
https://www.benchchem.com/product/b1682613?utm_src=pdf-body
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CCK_A_Receptor_Inhibitor_1.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CCK_A_Receptor_Inhibitor_1.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CCK_A_Receptor_Inhibitor_1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The plate is placed in a fluorescence plate reader with kinetic reading capabilities.

Varying concentrations of SR 146131 are added to the wells.

The fluorescence intensity is measured over time, immediately before and after the addition
of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

I

. Data Analysis:

The change in fluorescence intensity is plotted against the concentration of SR 146131.

The ECso value is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways activated by SR 146131 and the general workflows of the experimental procedures.
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Caption: SR 146131 signaling at the CCK1 receptor.
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1. Membrane Preparation

(from CCK1R-expressing cells)

2. Incubation
(Membranes + Radioligand + SR 146131)

3. Filtration
(Separate bound from free radioligand)

4. Scintillation Counting
(Quantify bound radioactivity)

5. Data Analysis
(Determine ICso)

Click to download full resolution via product page

Caption: Radioligand binding assay workflow.
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1. Cell Seeding

(CCK1R-expressing cells in 96-well plate)

2. Dye Loading
(Incubate with Ca2* sensitive dye)

3. Compound Addition & Signal Detection
(Add SR 146131 and measure fluorescence)

4. Data Analysis
(Determine ECso)
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Caption: Calcium mobilization assay workflow.

Conclusion

SR 146131 is a highly potent and selective CCK1 receptor agonist. In vitro studies demonstrate
its high binding affinity for the human CCK1 receptor and its ability to act as a full agonist for
Gqg-mediated signaling pathways, such as intracellular calcium release and inositol phosphate
formation. Its partial agonism on the MAPK pathway and immediate early gene expression
suggests a potential for biased signaling, which warrants further investigation. The provided
data and methodologies offer a solid foundation for researchers and drug development
professionals working with this compound and the CCK1 receptor. Further studies are needed
to establish a broader selectivity profile against other G-protein coupled receptors and to fully
elucidate the downstream consequences of MAPK pathway activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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